1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O6S/c1-11-2-8-14(9-3-11)30(26,27)23-16(25)22-21-15(24)10-28-12-4-6-13(7-5-12)29-17(18,19)20/h2-9H,10H2,1H3,(H,21,24)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYBMNLJOHHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenol derivative. This derivative is then reacted with acyl chloride to introduce the acetyl group. Subsequently, the semicarbazide moiety is introduced through a reaction with semicarbazide hydrochloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The trifluoromethoxy group can be reduced to form trifluoromethanol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles such as amines or alcohols, along with suitable reaction conditions.
Major Products Formed:
Oxidation: Trifluoromethoxyphenylsulfonic acid
Reduction: Trifluoromethanol derivatives
Substitution: Various acyl derivatives depending on the nucleophile used
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's stability and reactivity, while the phenylsulfonyl moiety may interact with specific enzymes or receptors. The semicarbazide group can form complexes with metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to several semicarbazide derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations :
Substituent Effects on Activity :
- The trifluoromethoxy group in the target compound likely enhances metabolic stability compared to hydroxylated analogs (e.g., CS-6), which are susceptible to phase II metabolism .
- Sulfonyl vs. Thiosemicarbazide : The 4-methylphenyl sulfonyl group in the target compound may improve solubility and target binding compared to thiosemicarbazides (e.g., 5a), which exhibit lower bioavailability due to sulfur’s redox sensitivity .
Biological Activity Trends: Anti-inflammatory activity is maximized with electron-donating groups (e.g., -OH in CS-6), whereas electron-withdrawing groups (e.g., -OCF₃) are linked to anticonvulsant effects, as seen in fluorophenoxy analogs . The intact semicarbazide scaffold is critical for activity; metabolites (e.g., compound 2 in ) often lose efficacy, emphasizing the importance of structural integrity.
Toxicity and Safety: Thiosemicarbazides with sulfur atoms (e.g., ) show higher toxicity, possibly due to reactive sulfur intermediates. The target compound’s sulfonyl group may mitigate this risk.
Biological Activity
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-((4-methylphenyl)sulfonyl)semicarbazide, also referred to by its CAS number 1023546-56-6, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and relevant case studies involving this compound.
Chemical Structure and Properties
The molecular formula for this compound is . It features a complex structure that includes a trifluoromethoxyphenoxy group and a sulfonyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes the formation of semicarbazides and subsequent modifications to introduce the trifluoromethoxy and sulfonyl groups. Detailed synthetic routes can be found in various chemical literature sources.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can achieve IC50 values in the micromolar range against HeLa cells, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Compound A | HeLa | 29 |
| Related Compound B | MCF-7 | TBD |
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis through various pathways. It is hypothesized that the trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets . Additionally, compounds with similar structures have shown to inhibit key enzymes involved in cell proliferation.
Case Studies
- Cytotoxic Activity Evaluation : In a study focused on nitrogen-rich heterocycles, compounds structurally related to this semicarbazide were evaluated for their cytotoxicity against HeLa and MCF-7 cell lines. The results indicated that modifications in the structure significantly influenced their biological activity .
- Inhibition Studies : Another study assessed the inhibitory effect on mushroom tyrosinase, a key enzyme in melanin production. Compounds with similar frameworks were tested, revealing potent inhibition which could suggest potential applications in skin-related therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
